molecular formula C8H9FN2O2 B6318573 4-Fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide, 95% CAS No. 911364-08-4

4-Fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide, 95%

Cat. No. B6318573
CAS RN: 911364-08-4
M. Wt: 184.17 g/mol
InChI Key: FPFZPCMLIBUHOB-UHFFFAOYSA-N
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Description

4-Fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide, 95% (4-Fluoro-N'-hydroxy-3-methoxybenzamide, 95%) is a synthetic compound that is gaining popularity in the scientific research community due to its unique properties. It has a wide range of applications in various fields, including organic chemistry, biochemistry, and pharmacology. This compound is also known as 4-Fluoro-N'-hydroxy-3-methoxybenzamide, 95%, and is commonly abbreviated as 4-Fluoro-N'-OH-3-MBA.

Scientific Research Applications

4-Fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide, 95% has a wide range of applications in various fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, it can be used as a reagent for the synthesis of various compounds. In biochemistry, it can be used as a fluorescent probe to study the structure and function of proteins and other biomolecules. In pharmacology, it can be used as a drug candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 4-Fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide, 95% is not fully understood. However, it is believed that the compound binds to and activates certain receptors in the body, which then leads to various biochemical and physiological effects.
Biochemical and Physiological Effects
4-Fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to bind to and activate certain receptors in the body, which can lead to increased production of certain hormones and neurotransmitters, such as serotonin and dopamine. It has also been shown to have anti-inflammatory and analgesic effects, and to reduce the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

4-Fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be stored for long periods of time without significant degradation. It is also relatively non-toxic, making it a safe compound for use in laboratory experiments. However, it is important to note that the compound is not approved for human use, and should only be used in laboratory experiments.

Future Directions

4-Fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide, 95% has a wide range of potential future applications. It has been suggested that the compound could be used as a potential drug candidate for the treatment of certain diseases, such as depression and anxiety. It could also be used as a fluorescent probe to study the structure and function of proteins and other biomolecules. Additionally, it could be used in the synthesis of various compounds, such as chemical pesticides and food additives. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

4-Fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide, 95% is a synthetic compound that can be synthesized from the reaction of 4-fluorobenzaldehyde and N'-hydroxy-3-methoxybenzamide. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of 140 °C for a period of 4 hours. The reaction produces the desired compound in a yield of 95%.

properties

IUPAC Name

4-fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-7-4-5(8(10)11-12)2-3-6(7)9/h2-4,12H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFZPCMLIBUHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C(=N/O)/N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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